2-Phenylimidazo[1,2-a]pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylimidazo[1,2-a]pyridin-3-ol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and pyridine ring system with a phenyl group attached at the 2-position and a hydroxyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylimidazo[1,2-a]pyridin-3-ol can be achieved through various methods. One common approach involves the condensation of 2-aminopyridine with α-halocarbonyl compounds. For instance, the reaction of 2-aminopyridine with acetophenone in the presence of a base such as sodium carbonate under solvent-free conditions can yield this compound . Another method involves the use of molecular iodine as a catalyst in a three-component coupling reaction of 2-aminopyridine, acetophenone, and dimedone in an aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. One-pot synthesis methods, which minimize the need for purification steps and reduce waste, are preferred. For example, the use of molecular iodine as a catalyst in an aqueous medium provides high yields and is environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylimidazo[1,2-a]pyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents like N-bromosuccinimide for bromination or chlorinating agents for chlorination.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-Phenylimidazo[1,2-a]pyridin-3-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenylimidazo[1,2-a]pyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as farnesyl diphosphate synthase and phosphodiesterase III, which are involved in critical biological processes . Additionally, it can bind to GABA receptors, exerting anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Imidazo[1,2-a]pyridine: A closely related compound with similar biological activities.
2-Phenylimidazo[1,2-a]pyrazine: Another heterocyclic compound with a similar structure but different pharmacological properties.
Uniqueness: 2-Phenylimidazo[1,2-a]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
25142-28-3 |
---|---|
Molekularformel |
C13H10N2O |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
2-phenylimidazo[1,2-a]pyridin-3-ol |
InChI |
InChI=1S/C13H10N2O/c16-13-12(10-6-2-1-3-7-10)14-11-8-4-5-9-15(11)13/h1-9,16H |
InChI-Schlüssel |
FCKZRAMORFDBDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.